

Spectroscopic comparison of "8-Nitro-7-quinolinecarboxaldehyde" and its derivatives

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Compound of Interest

Compound Name: 8-Nitro-7-quinolinecarboxaldehyde

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A Spectroscopic Comparison of 8-Nitroquinoline and Its Derivatives

This guide provides a detailed spectroscopic comparison of 8-nitroquinoline and its derivatives. Due to the limited availability of experimental data for **8-Nitro-7-quinolinecarboxaldehyde**, this guide utilizes 8-nitroquinoline as a reference and incorporates data from various substituted quinolines to illustrate the influence of different functional groups on their spectroscopic properties. This comparative analysis is intended for researchers, scientists, and professionals in drug development to understand the structural and electronic characteristics of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for 8-nitroquinoline and a selection of its derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Other Protons | Solvent |
|---------------------------|-----------|-----------|-----------|----------|----------|----------|--------------------------------|-------------------|
| 8-Nitroquinoline | 8.95 (dd) | 7.55 (dd) | 8.20 (dd) | 7.80 (d) | 7.60 (t) | 8.10 (d) | - | CDCl ₃ |
| 7-Methyl-8-nitroquinoline | 8.90 (dd) | 7.50 (dd) | 8.15 (dd) | 7.75 (d) | 7.55 (d) | - | 2.60 (s, 3H, CH ₃) | CDCl ₃ |
| 2-Methyl-8-nitroquinoline | - | 7.45 (d) | 8.10 (d) | 7.70 (d) | 7.50 (t) | 8.05 (d) | 2.75 (s, 3H, CH ₃) | CDCl ₃ |

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

| Compound | v(C=N) | v(NO ₂) asymmetric | v(NO ₂) symmetric | v(C-H) aromatic | Other Key Bands |
|---|--------|--------------------------------|-------------------------------|-----------------|--|
| 8-Nitroquinoline | ~1620 | ~1530 | ~1350 | ~3050 | - |
| 8-Nitro-7-quinolinecarboxaldehyde (Predicted) | ~1620 | ~1530 | ~1350 | ~3050 | ~1700 (C=O stretch), ~2850, ~2750 (C-H aldehyde) |
| 7-Methyl-8-nitroquinoline | ~1620 | ~1525 | ~1345 | ~3050 | ~2920 (C-H methyl) |

Table 3: UV-Vis Spectroscopic Data

| Compound | λ_{max} (nm) | Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$) | Solvent |
|--------------------------------------|-----------------------------|--|---------|
| 8-Nitroquinoline | 275, 301, 315 | 5495, 3467, 3311 | Ethanol |
| Nitroquinoline Derivatives (General) | 250-350 | Varies | Ethanol |
| 8-Hydroxy-5-nitroquinoline | - | - | - |

Table 4: Mass Spectrometry (MS) Data (m/z)

| Compound | Molecular Ion $[\text{M}]^+$ | Key Fragment Ions | Ionization Method |
|-----------------------------------|------------------------------|---|-------------------|
| 8-Nitroquinoline | 174 | 128 ($[\text{M-NO}_2]^+$), 116, 101 | EI |
| 8-Nitro-7-quinolinicarboxaldehyde | 202 | 172 ($[\text{M-NO}]^+$), 156 ($[\text{M-NO}_2]^+$), 128 | Predicted |
| Quinoline Derivatives (General) | Varies | Loss of NO_2 , CO , HCN | EI/ESI |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing. Concentration-dependent studies may be performed to investigate intermolecular interactions.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are usually recorded in the 4000-400 cm^{-1} range. The characteristic vibrational modes for the nitro group in aromatic compounds appear around 1550-1475 cm^{-1} (asymmetric stretch) and 1360-1290 cm^{-1} (symmetric stretch).

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer, typically in the 200-800 nm range. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol, and placed in a 1 cm path length quartz cuvette. The Beer-Lambert law can be used to determine the molar absorptivity.

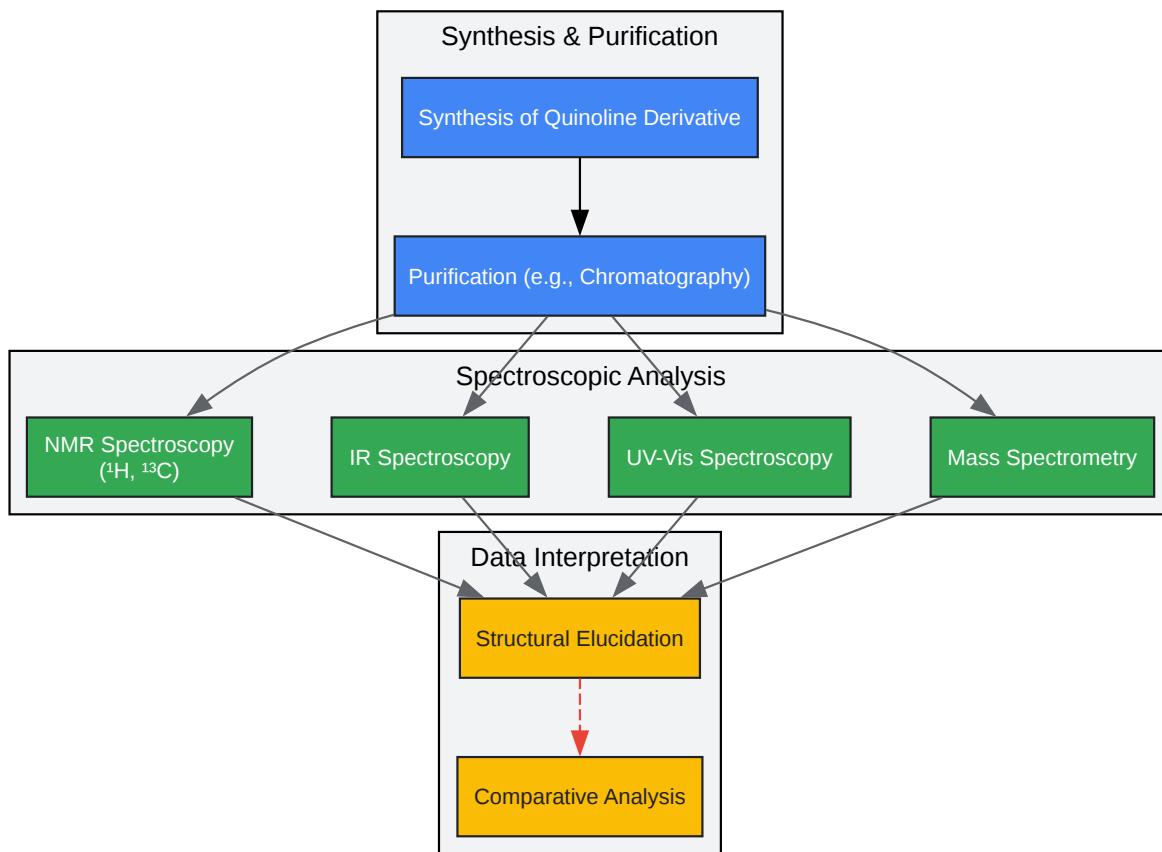
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a standard electron energy of 70 eV is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition of the compounds.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of quinoline derivatives.

General Workflow for Spectroscopic Analysis

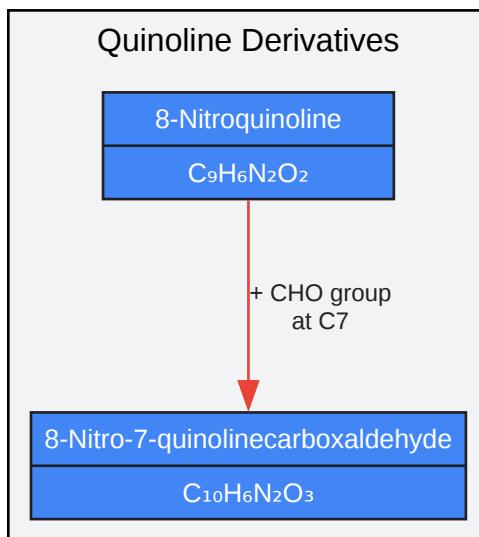
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Caption: Workflow for synthesis, purification, and spectroscopic characterization.

Comparative Structural Diagram

The following diagram illustrates the structural relationship between 8-nitroquinoline and its 7-carboxaldehyde derivative.

Structural Comparison



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Caption: Structural relationship between 8-nitroquinoline and its derivative.

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